Atuliflapon Human Whole Blood LTB4 Suppression IC50 vs. GSK2190915 (Fiboflapon)
In a physiologically relevant human whole blood assay measuring inhibition of LTB4 production, Atuliflapon (AZD5718) demonstrates an IC50 of 39 nM [1]. This represents an approximately 1.9-fold greater functional potency compared to GSK2190915 (fiboflapon), which exhibits an IC50 of 76 nM under comparable assay conditions . Both compounds show higher potency in isolated FLAP binding assays (Atuliflapon: 2.0-6.3 nM; GSK2190915: 2.9 nM), but the whole blood data provide a more translationally relevant comparator due to the inclusion of plasma protein binding and cellular context.
GSK2190915: 76 nM
| Evidence Dimension | Inhibition of LTB4 production in human whole blood |
|---|---|
| Target Compound Data | IC50 = 39 nM |
| Comparator Or Baseline | GSK2190915 (fiboflapon): IC50 = 76 nM |
| Quantified Difference | Atuliflapon is approximately 1.9-fold more potent (lower IC50) than GSK2190915 in this assay |
| Conditions | Human whole blood; LTB4 production stimulated by calcium ionophore; in vitro |
Why This Matters
Whole blood potency is a more reliable predictor of in vivo target engagement and required clinical exposure than isolated binding assays, making Atuliflapon a more translationally relevant tool compound for studies requiring robust leukotriene suppression in a complex biological matrix.
- [1] Ericsson H, Nelander K, Lagerstrom-Fermer M, et al. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor. Clin Transl Sci. 2018;11(3):330-338. View Source
